molecular formula C15H21N3O B3064810 1-[3-(Dimethylamino)propyl]-indole-3-acetamide CAS No. 203719-69-1

1-[3-(Dimethylamino)propyl]-indole-3-acetamide

Cat. No. B3064810
M. Wt: 259.35 g/mol
InChI Key: UNNLNXFKHPMWOK-UHFFFAOYSA-N
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Patent
US06133452

Procedure details

A suspension of 1-(methanesulfonylpropyl-indole-3-acetamide (1.0 g, 3.20 mmol) in THF (15 mL) was treated with a 40% aqueous solution of dimethylamine (13.5 mL, 0.108 mole) and the resultant reaction solution was capped and stirred at room temperature for 18 hours. The reaction was worked up extractively using EtOAc (50 mL), water (2×50 mL) and brine (25 ml). The combined aqueous layers were back-extracted three times with EtOAc (3×25 mL) and the combined organic layer dried (MgSO4) and the solvent removed in vacuo to give 0.77 g (92%) of 1-(Dimethylaminopropyl)-indole-3-acetamide. NMR. MS (FD) m/z=259 (M+, 100%).
Name
methanesulfonylpropyl-indole-3-acetamide
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
13.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
brine
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CS(CCC[C:8]1[NH:9][C:10]2[C:15]([C:16]=1[CH2:17][C:18]([NH2:20])=[O:19])=[CH:14][CH:13]=[CH:12][CH:11]=2)(=O)=O.[CH3:21][NH:22][CH3:23].CCOC(C)=O.O.[CH2:31]1[CH2:35]OC[CH2:32]1>[Cl-].[Na+].O>[CH3:21][N:22]([CH2:32][CH2:31][CH2:35][N:9]1[C:10]2[C:15](=[CH:14][CH:13]=[CH:12][CH:11]=2)[C:16]([CH2:17][C:18]([NH2:20])=[O:19])=[CH:8]1)[CH3:23] |f:5.6.7|

Inputs

Step One
Name
methanesulfonylpropyl-indole-3-acetamide
Quantity
1 g
Type
reactant
Smiles
CS(=O)(=O)CCCC=1NC2=CC=CC=C2C1CC(=O)N
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
13.5 mL
Type
reactant
Smiles
CNC
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Five
Name
brine
Quantity
25 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resultant reaction solution
CUSTOM
Type
CUSTOM
Details
was capped
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous layers were back-extracted three times with EtOAc (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CN(C)CCCN1C=C(C2=CC=CC=C12)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.77 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.